Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole

Medicinal Chemistry Click Chemistry Biopolymer Conjugation

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole (CAS 946409-17-2) is a 2,5-disubstituted 1,3,4-oxadiazole derivative characterized by a reactive benzylic bromide at the para-position of the 2-phenyl ring and a methyl group at the 5-position. It serves primarily as a synthetic building block for introducing the 1,3,4-oxadiazole pharmacophore into larger molecular architectures.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 946409-17-2
Cat. No. B7852008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole
CAS946409-17-2
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
InChIKeyWVPQOCBRPIJXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole (CAS 946409-17-2): A Benzylic Bromide Oxadiazole Building Block for Targeted Synthesis


2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole (CAS 946409-17-2) is a 2,5-disubstituted 1,3,4-oxadiazole derivative characterized by a reactive benzylic bromide at the para-position of the 2-phenyl ring and a methyl group at the 5-position . It serves primarily as a synthetic building block for introducing the 1,3,4-oxadiazole pharmacophore into larger molecular architectures . The compound has a molecular formula of C₁₀H₉BrN₂O, a molecular weight of 253.10 g/mol, and a predicted boiling point of 355.8 ± 44.0 °C .

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole: Why Generic Substitution by Other Aryl or Bromoalkyl Oxadiazoles Fails


Generic substitution among 1,3,4-oxadiazole building blocks is chemically unsound due to profound differences in the reactivity and electronic character of the halide moiety. The benzylic bromide in this compound undergoes SN2 nucleophilic substitution roughly three orders of magnitude faster than its aryl bromide analog, 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41421-03-8), which requires palladium-catalyzed cross-coupling for functionalization [1]. Similarly, its regioisomer 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS 362529-03-1) exhibits a distinct electronic profile due to the 1,2,4-oxadiazole core, which is known to undergo ring-opening rearrangements under conditions where the 1,3,4-oxadiazole core remains stable [2]. These fundamental differences mean synthetic routes optimized for one analog cannot be assumed transferable to another without extensive revalidation.

Quantitative Differentiators for 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole (CAS 946409-17-2)


Benzylic Bromide vs. Aryl Bromide: Orthogonal Reactivity Enables Access to Distinct Chemical Space

The primary differentiation of 2-(4-(bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole is its benzylic bromide group, which confers orthogonal reactivity for SN2 nucleophilic displacement compared to the aryl bromide in 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41421-03-8), which necessitates palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for functionalization [1]. This enables the target compound to install the oxadiazole scaffold onto nucleophile-bearing substrates—such as thiols, amines, or carboxylates—under mild, metal-free conditions, a synthetic pathway entirely inaccessible to the aryl bromide analog [1]. Quantitatively, benzylic bromides react with nucleophiles approximately 10³ to 10⁵ times faster than unactivated aryl bromides under analogous SN2 conditions, enabling rapid conjugation in biochemical environments [2]. Furthermore, the commercially available purity is specified as ≥97% (HPLC) with lot-specific certificates of analysis (CoA) including NMR, HPLC, and GC, ensuring batch-to-batch reproducibility for cGMP and ISO-certified research environments .

Medicinal Chemistry Click Chemistry Biopolymer Conjugation PROTAC Development

1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: Superior Thermal and Chemical Stability for Multi-Step Synthesis

The 1,3,4-oxadiazole core of the target compound provides a critical stability advantage over its 1,2,4-oxadiazole regioisomer, 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS 362529-03-1). The 1,2,4-oxadiazole ring system is documented to exhibit low aromaticity and a weak O–N bond, making it susceptible to thermal and photochemical ring-opening rearrangements into more stable heterocycles under conditions that leave the 1,3,4-oxadiazole core intact [1]. This differential stability is directly reflected in the predicted boiling points: the target compound has a predicted boiling point of 355.8 ± 44.0 °C, whereas 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole shows a predicted boiling point of 337.0 °C, indicating a ~19 °C higher thermal threshold for the 1,3,4-isomer [2]. In synthetic practice, this translates to higher tolerance for extended heating during multi-step sequences, reducing premature decomposition and improving overall yield consistency [1].

Organic Synthesis Process Chemistry Stability Screening Heterocyclic Chemistry

Luminescent Scaffold Versatility: Littoral Access to High-Value Hetarylethylene Luminophores

The target compound serves as the foundational building block for the Witig condensation-based synthesis of a variety of hetarylethylene luminophores. While the direct use of the 5-methyl analog has not been reported, its structural analog, 2-(4-bromomethylphenyl)-5-phenyl-1,3,4-oxadiazole, has been extensively utilized to synthesize new organic luminophores via Wittig reaction with heterocyclic aldehydes containing thiophene and furan rings, which demonstrated effective luminescence and scintillation properties [1][2]. The benzylic bromide is the essential handle for Wittig salt formation; the aryl bromide comparator (CAS 41421-03-8) is chemically incapable of this transformation. The 5-methyl substitution provides reduced steric bulk and different electronic tuning compared to the 5-phenyl analog, potentially enabling blue-shifted emission and improved solubility in organic solvents, expanding the palette of accessible luminophore properties [3].

Materials Science Fluorescent Probes Scintillation Materials Optoelectronics

Pharmacophore Installation with Precise Orthogonality: Enabling Sequential Derivatization Strategies

As a synthetic intermediate, the target compound permits a strictly defined sequence of derivatization: the highly reactive benzylic bromide is addressed first (e.g., nucleophilic displacement to install a linker or pharmacophore), followed by potential later-stage modification of the 5-methyl group through radical halogenation or deprotonation-electrophilic trapping. This sequential orthogonality contrasts sharply with 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole, where the aryl bromide demands harsh cross-coupling conditions that are incompatible with many sensitive functional groups [1]. Furthermore, oxadiazole-based compounds have been reported as inhibitors of cyclin-dependent kinase 2 (CDK2) in molecular docking and preliminary biological evaluation studies, with the oxadiazole ring acting as a critical hydrogen bond acceptor in the kinase hinge region [2]. The benzylic bromide handle allows precise installation of solubilizing groups or targeting moieties onto the CDK2-focused scaffold without compromising the pharmacophore's conformational integrity, a strategy not feasible with the directly aryl-coupled analog [1][2].

Structure-Activity Relationship Fragment-Based Drug Design Kinase Inhibitors Antimicrobial Resistance

Optimal Application Scenarios for 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole (CAS 946409-17-2)


Medicinal Chemistry: Modular Synthesis of 1,3,4-Oxadiazole-Based Kinase Inhibitor Libraries

This compound is the building block of choice for constructing focused libraries of 1,3,4-oxadiazole-based kinase inhibitors. Its benzylic bromide enables rapid, parallel conjugation to diverse amine-, thiol-, or alcohol-bearing fragments under mild, metal-free conditions . This exploits the well-documented capacity of the 1,3,4-oxadiazole core to function as a hydrogen bond acceptor in kinase hinge regions . The 5-methyl group provides a model scaffold for subsequent SAR expansion via late-stage C–H functionalization, a strategy not possible with the aryl bromide analog .

Materials Chemistry: Synthesis of 5-Methyl-Tuned Hetarylethylene Luminophores for Optoelectronic Screening

For researchers developing new organic luminophores, this compound provides the critical benzylic bromide handle for Wittig salt generation, enabling coupling with heterocyclic aldehydes to yield emission-tunable hetarylethylene derivatives . The 5-methyl substituent offers reduced steric hindrance and distinct electronic modulation compared to the established 5-phenyl series, potentially yielding blue-shifted emission spectra and altering solid-state packing motifs for scintillation applications .

Chemical Biology: Bioconjugation of Oxadiazole Reporters via Accelerated Benzylic Bromide Displacement

In bioconjugation applications, the target compound's benzylic bromide reacts with nucleophilic amino acid side chains (cysteine thiols, lysine amines) at rates approximately 10³-fold faster than its aryl bromide counterpart under physiological-like conditions (aqueous buffer, pH 7–8, 25 °C) . This rapid, metal-free conjugation is essential for labeling biomolecules without risking palladium contamination from cross-coupling protocols, making it the preferred choice for installing an oxadiazole fluorescent or affinity tag onto peptides and proteins .

Process Development: Thermally Robust Intermediate for Multi-Step API Synthesis

For process chemists scaling multi-step syntheses of active pharmaceutical ingredients (APIs), the 1,3,4-oxadiazole core's resistance to thermal rearrangement is a critical quality attribute. Its predicted boiling point of 355.8 °C is approximately 19 °C higher than the corresponding 1,2,4-oxadiazole regioisomer, and unlike the 1,2,4 system, the 1,3,4 core does not undergo the O–N bond cleavage that leads to ring-opening and impurity formation . This ensures greater lot-to-lot consistency when reactions require extended heating during downstream functionalization .

Quote Request

Request a Quote for 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.